Cas no 2227890-51-7 ((1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol)

(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol
- 2227890-51-7
- EN300-1813419
-
- インチ: 1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m1/s1
- InChIKey: UXFFTUKLMRXUST-MRVPVSSYSA-N
- ほほえんだ: O[C@H](CN)C1C(=CC(=CC=1OC)OC)OC
計算された属性
- せいみつぶんしりょう: 227.11575802g/mol
- どういたいしつりょう: 227.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 73.9Ų
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813419-2.5g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1813419-0.25g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1813419-10.0g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1813419-0.1g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1813419-5.0g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1813419-5g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1813419-1.0g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1813419-0.5g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1813419-0.05g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1813419-10g |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227890-51-7 | 10g |
$6635.0 | 2023-09-19 |
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-olに関する追加情報
Introduction to (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol (CAS No. 2227890-51-7)
(1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2227890-51-7, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal applications.
The molecular structure of (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol consists of an ethanol backbone substituted with a phenyl ring bearing three methoxy groups at the 2, 4, and 6 positions. This arrangement confers upon the molecule a high degree of steric hindrance and electronic distribution, which can influence its interactions with biological targets. The presence of the amino group at the second carbon position further enhances its potential as a pharmacophore, enabling various hydrogen bonding interactions that are crucial for drug-receptor binding.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The< strong>trimethoxyphenyl moiety, in particular, has been extensively studied for its role in modulating neurological and cardiovascular functions. Research has demonstrated that derivatives of this scaffold can exhibit significant effects on enzyme inhibition and receptor activation, making them valuable candidates for therapeutic intervention.
One of the most compelling aspects of (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol is its enantiomeric purity. The (1S) configuration of the molecule suggests that it may have distinct biological activities compared to its racemic counterpart. This chirality can be critical in determining how the compound interacts with biological systems, particularly in cases where stereoselectivity plays a pivotal role in efficacy and safety.
Recent studies have begun to uncover the potential therapeutic applications of this compound. Researchers have hypothesized that it may possess anti-inflammatory properties by interacting with specific cytokine pathways. Additionally, its structural features could make it a viable candidate for developing treatments targeting neurodegenerative diseases. The< strong>trimethoxyphenyl group's ability to cross the blood-brain barrier has also raised interest in its potential as a central nervous system (CNS) therapeutic agent.
The synthesis of (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol presents both challenges and opportunities for chemists. The need for precise stereocontrol during the synthesis process underscores the importance of advanced catalytic methods and chiral auxiliaries. Recent advancements in asymmetric synthesis have made it increasingly feasible to produce enantiomerically pure compounds like this one on a larger scale.
In conclusion, (1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol (CAS No. 2227890-51-7) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further investigation into various therapeutic modalities. As research continues to uncover new insights into its pharmacological properties, this compound is likely to play an increasingly important role in the development of novel treatments.
2227890-51-7 ((1S)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol) 関連製品
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1806005-94-6(Ethyl 2,3-dichloro-4-(difluoromethyl)pyridine-6-acetate)
- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 319462-41-4(Axitinib Amide)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)
- 2172024-23-4({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)



